
Enoxolone
Descripción general
Descripción
Enoxolone, also known as glycyrrhetinic acid or glycyrrhetic acid, is a pentacyclic triterpenoid derivative of the beta-amyrin type . It is obtained from the hydrolysis of glycyrrhizic acid, which was obtained from the herb liquorice . Enoxolone has a sweet taste and is used in flavoring to mask the bitter taste of drugs like aloe and quinine . It may have some anti-inflammatory activities .
Synthesis Analysis
Enoxolone is a pentacyclic triterpenoid obtained from the herb liquorice . It is postulated that enoxolone may produce chondroprotective activity by exerting anti-inflammatory, anti-catabolic, and oxidative stress-decreasing effects .
Molecular Structure Analysis
The molecular structure of Enoxolone can be found in various databases such as DrugBank . The molecular formula of Enoxolone is C30H46O4 .
Chemical Reactions Analysis
The chemical reactions involving Enoxolone are not explicitly mentioned in the sources .
Physical And Chemical Properties Analysis
Enoxolone is a bioactive compound in licorice that exhibits potential anti-ulcer, anti-inflammatory, and anti-microbial activities .
Aplicaciones Científicas De Investigación
Dermatological Applications
Enoxolone is extensively used in dermatology for its anti-inflammatory and antipruritic effects . It is beneficial in the treatment of atopic dermatitis and acne vulgaris due to its ability to reduce inflammation by slowing the production of cytokines . Additionally, it has been shown to possess antioxidant properties , which can help in reducing erythema and pain after laser treatments .
Osteoarthritis Treatment
Research has demonstrated that Enoxolone may have chondroprotective activity by exerting anti-inflammatory, anti-catabolic, and oxidative stress-decreasing effects, making it a potential agent for treating osteoarthritis . It suppresses apoptosis in chondrocytes and modulates the ERK1/2 signaling pathway, which could be beneficial in managing the progression of osteoarthritis .
Anti-inflammatory Properties
Enoxolone’s anti-inflammatory properties are well-documented. It inhibits enzymes that metabolize prostaglandins, leading to increased levels in the digestive system, which in turn can inhibit gastric secretion and stimulate mucous secretion in the intestines . This mechanism is crucial for its potential use in treating conditions associated with inflammation.
Antidepressant Effects
Studies have indicated that Enoxolone may produce antidepressant-like effects . It has been shown to reduce immobility in animal models of depression and restore normal behavior in mice subjected to chronic unpredictable stress . This suggests a potential application in the development of antidepressant therapies.
Antibacterial Activities
Enoxolone has demonstrated antibacterial activities , with studies showing its effectiveness against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. It can also enhance the antibacterial activity of other antibiotics when used in combination .
Antiviral Research
Enoxolone has been explored for its antiviral activities , particularly in the context of treating viral diseases like COVID-19. It modulates the immune system and has shown promise in regulating inflammatory cytokines, which are crucial in viral infections . Its ability to modulate key interleukins like IL-17A suggests its potential as a therapeutic agent in viral diseases.
Mecanismo De Acción
Enoxolone, also known as glycyrrhetinic acid or glycyrrhetic acid, is a pentacyclic triterpenoid derivative of the beta-amyrin type . It is obtained from the hydrolysis of glycyrrhizic acid, which is derived from the herb liquorice .
Target of Action
Enoxolone primarily targets the enzymes 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin . These enzymes are responsible for metabolizing the prostaglandins PGE-2 and PGF-2α to their respective, inactive 15-keto-13,14-dihydro metabolites .
Mode of Action
Enoxolone inhibits the enzymes that metabolize the prostaglandins PGE-2 and PGF-2α . This inhibition results in an increase in prostaglandins in the digestive system .
Biochemical Pathways
The increase in prostaglandins due to the action of enoxolone has several downstream effects. Prostaglandins inhibit gastric secretion, stimulate pancreatic secretion and mucous secretion in the intestines, and markedly increase intestinal motility . They also cause cell proliferation in the stomach . This effect on gastric acid secretion, and promotion of mucous secretion and cell proliferation, shows why enoxolone has potential in treating peptic ulcers .
Result of Action
The molecular and cellular effects of enoxolone’s action are primarily related to its impact on prostaglandin levels. By inhibiting the enzymes that metabolize prostaglandins, enoxolone increases the levels of these compounds in the digestive system . This leads to a decrease in gastric secretion, an increase in pancreatic and mucous secretion in the intestines, an increase in intestinal motility, and cell proliferation in the stomach .
Propiedades
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22-,23+,26+,27-,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDGHEJMBKOTSU-YKLVYJNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020669 | |
| Record name | Glycyrrhetinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Enoxolone | |
CAS RN |
471-53-4 | |
| Record name | Glycyrrhetinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enoxolone [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enoxolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13089 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olean-12-en-29-oic acid, 3-hydroxy-11-oxo-, (3.beta.,20.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycyrrhetinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9020669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Enoxolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENOXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P540XA09DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of enoxolone?
A1: Research suggests enoxolone interacts with multiple cellular targets, including:
- Adenine deaminase (Ade): Enoxolone directly binds to Ade, disrupting the purine salvage pathway, leading to the accumulation of adenosine and depletion of hypoxanthine and ATP. []
- ATP synthase subunit alpha (AtpA): Enoxolone impacts phosphate metabolism by reducing cellular phosphate levels, potentially by interacting with AtpA. []
- 11β-hydroxysteroid dehydrogenase (11β-HSD): Enoxolone inhibits 11β-HSD, an enzyme responsible for converting cortisol to its inactive form, cortisone. This inhibition increases the local concentration of cortisol, leading to anti-inflammatory effects. []
- Gap junction channels and hemichannels formed by Connexins (Cx): Enoxolone blocks connexin hemichannels, impacting the release of signaling molecules like ATP, which is crucial for processes like neurulation. []
Q2: How does enoxolone impact Clostridioides difficile pathophysiology?
A2: Enoxolone exhibits potent anti-virulence activity against Clostridioides difficile by inhibiting the biosynthesis of its primary virulence factors, toxins TcdA and TcdB. This inhibitory effect is attributed to enoxolone's disruption of purine biosynthesis and phosphate metabolism, essential for toxin production. []
Q3: Can enoxolone influence cell signaling pathways?
A3: Yes, enoxolone has been shown to modulate the ERK1/2 signaling pathway, contributing to its chondroprotective effects by suppressing apoptosis and inflammatory signaling in chondrocytes. []
Q4: What is the molecular formula and weight of enoxolone?
A4: Enoxolone (Glycyrrhetinic acid) has the molecular formula C30H46O4 and a molecular weight of 470.67 g/mol. []
Q5: Does enoxolone possess any known catalytic properties?
A5: While enoxolone's direct catalytic activity remains unexplored, its influence on enzyme activity, specifically its inhibitory effect on adenine deaminase and potential interaction with ATP synthase, highlights its indirect impact on cellular catalytic processes. []
Q6: Have computational methods been employed to study enoxolone?
A6: Yes, molecular docking simulations have been used to investigate the binding affinity and interaction modes of enoxolone with potential protein targets, such as those involved in the SARS-CoV-2 lifecycle (3CL-Pro, PL-Pro, Helicase, N, E, and M proteins), suggesting its potential as an antiviral agent. [, ]
Q7: What formulation strategies have been explored to improve enoxolone's delivery and bioavailability?
A7: Various formulation strategies have been investigated, including:
- Incorporation into orodispersible films: This approach aims to enhance oral bioavailability by bypassing first-pass metabolism. []
- Nanofiber formulations: Electrospinning techniques have been explored to create nanofiber formulations, potentially improving dissolution rate and bioavailability. []
- Topical formulations: Enoxolone is commonly incorporated into creams, ointments, and gels for topical application, targeting localized inflammation and skin conditions. [, , ]
Q8: What in vitro and in vivo models have been used to investigate enoxolone's efficacy?
A8: Enoxolone's efficacy has been assessed in various models, including:
- Cell-based assays: Studies have explored its effects on cell viability, proliferation, apoptosis, and signaling pathways in various cell lines, including chondrocytes and cancer cells. [, ]
- Animal models: Enoxolone has shown efficacy in rodent models of colitis, gastric ulcer, and periodontal disease, demonstrating its anti-inflammatory, anti-ulcerative, and potential anti-cancer properties. [, , ]
- Clinical trials: Limited clinical trials suggest potential benefits of enoxolone-containing formulations in managing periodontal disease and reducing post-laser treatment erythema. [, ]
Q9: What is known about the safety profile of enoxolone?
A9: While generally considered safe for topical use and in limited oral doses, prolonged or excessive enoxolone consumption can lead to adverse effects, including:
- Hypokalemia: Enoxolone's inhibition of 11β-HSD can lead to mineralocorticoid excess, potentially causing potassium loss. []
- Hypertension: Sodium and water retention due to mineralocorticoid excess can contribute to increased blood pressure. []
Q10: What analytical techniques are employed for enoxolone quantification?
A10: Several analytical methods have been employed to quantify enoxolone in various matrices, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is widely used to determine enoxolone content in plant extracts, pharmaceutical formulations, and biological samples. [, , , ]
- Gas Chromatography (GC): GC methods have been developed for enoxolone analysis, particularly in biological matrices, often coupled with mass spectrometry for enhanced sensitivity and selectivity. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



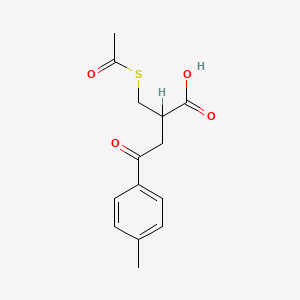
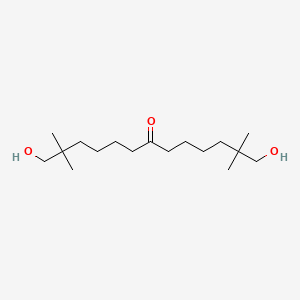
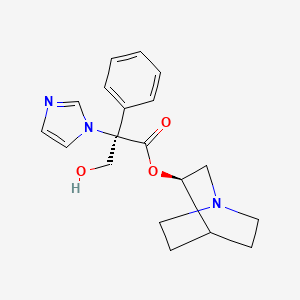
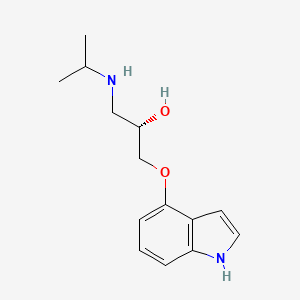
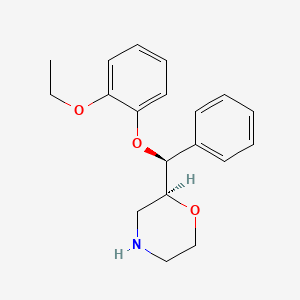



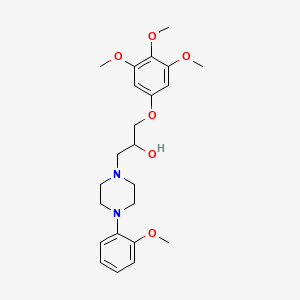

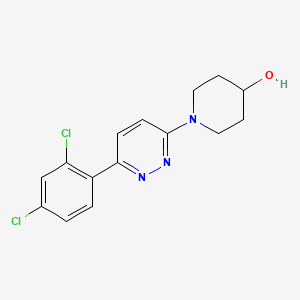
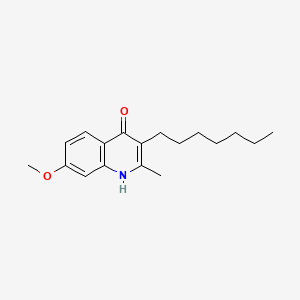
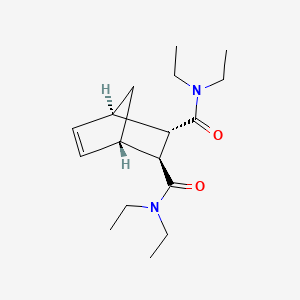
![2-[(3-chlorobenzoyl)amino]benzoic Acid](/img/structure/B1671281.png)